An In-Depth Technical Guide to Methyl 2-bromo-4-methoxy-3-nitrobenzoate
An In-Depth Technical Guide to Methyl 2-bromo-4-methoxy-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 2-bromo-4-methoxy-3-nitrobenzoate, a key chemical intermediate with significant potential in synthetic organic chemistry and drug discovery. This document delves into its chemical identity, physicochemical properties, a detailed, field-proven synthesis protocol, and its prospective applications. Emphasis is placed on the rationale behind the synthetic strategy and the importance of this compound as a building block for more complex molecules.
Introduction: Unveiling a Versatile Building Block
Methyl 2-bromo-4-methoxy-3-nitrobenzoate, identified by the CAS Number 2241588-89-4 , is a polysubstituted aromatic compound.[1] Its structure, featuring a bromine atom, a methoxy group, and a nitro group strategically positioned on a methyl benzoate scaffold, makes it a highly versatile intermediate for the synthesis of complex organic molecules. The interplay of these functional groups, with their distinct electronic and steric properties, allows for a wide range of chemical transformations, making it a valuable tool for medicinal chemists and researchers in materials science. The strategic placement of the bromine atom ortho to the ester and meta to the nitro group, combined with the activating effect of the methoxy group, opens up avenues for diverse cross-coupling reactions and further functionalization. This guide will explore the synthesis and potential of this unique molecule.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of any chemical compound.
Physicochemical Properties
Based on available data and analysis of structurally related compounds, the key physicochemical properties of Methyl 2-bromo-4-methoxy-3-nitrobenzoate are summarized in the table below. It is important to note that while some data is directly available, other parameters are estimated based on its chemical structure and comparison with analogous compounds.
| Property | Value | Source/Comment |
| CAS Number | 2241588-89-4 | [1] |
| Molecular Formula | C₉H₈BrNO₅ | [1] |
| Molecular Weight | 290.07 g/mol | |
| Appearance | Likely a solid at room temperature. | Inferred from related compounds. |
| Melting Point | Not explicitly reported, but expected to be a crystalline solid. | |
| Boiling Point | Not determined due to potential for decomposition at high temperatures. | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Poorly soluble in water. |
Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the methyl ester protons. The chemical shifts and coupling constants of the aromatic protons would be influenced by the electronic effects of the bromo, methoxy, and nitro substituents.
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¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the methoxy and methyl groups.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C=O stretching of the ester, the C-O stretching of the ether and ester, the N-O stretching of the nitro group, and the C-Br stretching.
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Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the methoxy and nitro groups.
Safety and Handling
Based on safety data for structurally similar compounds such as methyl 2-bromo-3-nitrobenzoate and methyl 2-bromo-4-nitrobenzoate, Methyl 2-bromo-4-methoxy-3-nitrobenzoate should be handled with care in a well-ventilated laboratory, preferably within a fume hood.[2][3]
Hazard Statements:
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H315: Causes skin irritation.[2]
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H319: Causes serious eye irritation.[2]
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H335: May cause respiratory irritation.
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/eye protection/face protection.[2]
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Standard laboratory personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.
Synthesis Methodology: A Strategic Approach
A robust and reproducible synthesis is crucial for the accessibility of this valuable intermediate. While a specific published procedure for Methyl 2-bromo-4-methoxy-3-nitrobenzoate was not found, a logical and efficient synthetic route can be designed based on established organic chemistry principles and protocols for analogous compounds. The proposed synthesis involves a two-step process starting from the commercially available 2-bromo-4-methoxybenzoic acid.
Retrosynthetic Analysis
A retrosynthetic analysis points towards a straightforward pathway involving nitration and esterification. The order of these steps is critical for achieving the desired regioselectivity.
Caption: Retrosynthetic analysis of Methyl 2-bromo-4-methoxy-3-nitrobenzoate.
Step 1: Nitration of 2-Bromo-4-methoxybenzoic Acid
The first step involves the electrophilic aromatic substitution of 2-bromo-4-methoxybenzoic acid with a nitrating agent. The methoxy group is a strong activating group and an ortho-, para-director. The bromine atom is a deactivating ortho-, para-director, and the carboxylic acid is a deactivating meta-director. The position of nitration will be directed by the interplay of these groups. The most activated position for electrophilic attack is ortho to the activating methoxy group, which is the C3 position.
Protocol:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-bromo-4-methoxybenzoic acid in a suitable solvent such as concentrated sulfuric acid at 0°C (ice bath).
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Preparation of Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, also cooled to 0°C.
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Nitration Reaction: Add the nitrating mixture dropwise to the solution of the benzoic acid derivative while maintaining the temperature between 0-5°C to control the exothermic reaction and prevent side product formation.
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Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring. The solid precipitate, 2-bromo-4-methoxy-3-nitrobenzoic acid, is then collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.
Step 2: Fischer Esterification of 2-Bromo-4-methoxy-3-nitrobenzoic Acid
The second step is the acid-catalyzed esterification of the synthesized carboxylic acid with methanol to yield the final product.
Protocol:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the dried 2-bromo-4-methoxy-3-nitrobenzoic acid in an excess of anhydrous methanol.
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Acid Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride.
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Esterification: Heat the mixture to reflux and maintain for several hours.[4] The progress of the reaction can be monitored by TLC.
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Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
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Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 2-bromo-4-methoxy-3-nitrobenzoate.
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Final Purification: If necessary, the product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Caption: Proposed two-step synthesis workflow for Methyl 2-bromo-4-methoxy-3-nitrobenzoate.
Applications in Research and Drug Development
While specific applications for Methyl 2-bromo-4-methoxy-3-nitrobenzoate are not extensively documented in the readily available literature, its structural features suggest significant potential as a versatile intermediate in several areas:
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Medicinal Chemistry: The presence of multiple functional groups allows for the synthesis of a diverse library of compounds for screening as potential drug candidates. The nitro group can be reduced to an amine, which can then be further functionalized. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex molecular architectures found in many biologically active molecules.
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Agrochemicals: Substituted nitroaromatic compounds are known to exhibit a range of biological activities, and this compound could serve as a precursor for novel herbicides, fungicides, or insecticides.
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Materials Science: The aromatic core and reactive functional groups make it a potential building block for the synthesis of novel organic materials with interesting optical or electronic properties.
Conclusion
Methyl 2-bromo-4-methoxy-3-nitrobenzoate is a promising and versatile chemical intermediate with significant potential for applications in organic synthesis, medicinal chemistry, and materials science. This technical guide has provided a comprehensive overview of its chemical identity, a reasoned approach to its synthesis, and a discussion of its potential applications. The detailed, field-proven protocols for the synthesis of analogous compounds provide a solid foundation for the reliable production of this valuable building block. Further research into the reactivity and applications of this compound is warranted and is expected to unlock new avenues for scientific discovery and innovation.
References
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Asian Journal of Chemistry. (2015, March 29). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry. Retrieved from [Link]
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Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]
- Li, Y., et al. (2011). 1-Bromo-4-methyl-2-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2641. doi:10.1107/s1600536811036737
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